molecular formula C22H20N4O2S2 B3013383 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-71-7

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B3013383
CAS RN: 901258-71-7
M. Wt: 436.55
InChI Key: OHKZSVPEVWVPDV-UHFFFAOYSA-N
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Description

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The imidazole and thiazole moieties present in the compound are known for their antimicrobial properties. These structures can interact with bacterial cell membranes or enzymes, disrupting their function and leading to bacterial cell death. The compound could be explored for its efficacy against a range of bacterial strains, particularly those resistant to current antibiotics .

Antifungal Applications

Similar to its antibacterial potential, the compound’s structure suggests it could be effective against fungal pathogens. The methoxyphenyl group, in particular, might enhance its ability to penetrate fungal cell walls. Research could focus on its use as a treatment for systemic or superficial fungal infections .

Drug Design and Synthesis

The compound’s unique structure makes it a candidate for the synthesis of new drugs. Its molecular framework could be modified to enhance its pharmacological properties, such as increasing its selectivity or reducing toxicity. It could serve as a lead compound in the development of new therapeutic agents .

Enzyme Inhibition

The imidazole ring is a common motif in enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, it could target enzymes involved in cancer cell proliferation or inflammatory processes .

Molecular Docking Studies

Molecular docking studies could be conducted to predict how the compound interacts with various biological targets. These studies can provide insights into the compound’s potential as a therapeutic agent and help identify the most promising modifications for drug development .

Biological Probes

Due to its distinctive chemical structure, the compound could be used as a biological probe to study enzyme activity, protein expression, or cellular processes. It could be tagged with a fluorescent marker or radiolabel to track its distribution and interaction within biological systems .

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-14-6-8-15(9-7-14)19-21(30-13-18(27)24-22-23-10-11-29-22)26-20(25-19)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKZSVPEVWVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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